1-BOC-4-(4-bromophenoxy)piperidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BOC-4-(4-bromophenoxy)piperidine typically involves the reaction of 4-bromophenol with tert-butyl 4-(tosyloxy)piperidine-1-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-BOC-4-(4-bromophenoxy)piperidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or other substituted piperidines.
Deprotection: The major product is 4-(4-bromophenoxy)piperidine.
Scientific Research Applications
1-BOC-4-(4-bromophenoxy)piperidine is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and potential pharmaceuticals.
Medicine: As a precursor in the synthesis of drugs targeting various diseases.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-BOC-4-(4-bromophenoxy)piperidine is primarily related to its role as an intermediate in chemical synthesis. It does not have a direct biological target or pathway but facilitates the creation of compounds that may interact with specific molecular targets in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-bromopiperidine: Similar structure but lacks the phenoxy group.
1-Boc-4-iodopiperidine: Contains an iodine atom instead of bromine.
1-Boc-4-(phenylamino)piperidine: Contains a phenylamino group instead of bromophenoxy.
Uniqueness
1-BOC-4-(4-bromophenoxy)piperidine is unique due to the presence of both the bromophenoxy and tert-butyl groups, which provide specific reactivity and protection during synthesis. This makes it a valuable intermediate for creating a wide range of complex molecules .
Properties
IUPAC Name |
tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZKMQIFQZKKBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674648 | |
Record name | tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308386-38-1 | |
Record name | tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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